molecular formula C14H23NO B1254817 (2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide

(2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide

Cat. No. B1254817
M. Wt: 221.34 g/mol
InChI Key: BXOCHUWSGYYSFW-NIYQBQGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide is a natural product found in Acmella oleracea and Blainvillea acmella with data available.

Scientific Research Applications

Antioxidant Activities

(Chakthong et al., 2019) explored the properties of a compound similar to (2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide, found in the stems of Zanthoxylum nitidum. This study discovered slight antioxidant activities through DPPH and ABTS radical scavenging assays.

Chemical Composition Analysis

Research by (Huang et al., 2012) on Zanthoxylum bungeanum identified compounds related to (2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide. The study focused on the extensive spectroscopic analysis of these compounds.

Host-Selective Toxin Precursor

(Nakatsuka et al., 1990) identified a biological precursor of AK-toxins, produced by Alternaria alternata, closely related to the compound . This research contributes to understanding the biosynthesis of host-selective toxins in plant pathogens.

Synthesis of Novel Compounds

(Badrey & Gomha, 2012) investigated the synthesis of interesting heterocycles, including a compound analogous to (2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide. This study's findings are significant for the development of potential anti-tumor agents.

Sensory Active Compounds in Spices

(Ley et al., 2006) researched Spilanthes acmella, a plant used as a spice, and isolated compounds including one structurally related to (2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide. This work adds to our understanding of taste-active compounds in spices.

Mosquito Larvicide

(Lalonde et al., 2004) found that a compound similar to (2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide, derived from Achillea millefolium, exhibited significant larvicidal activity against Aedes triseriatus mosquitoes.

properties

Product Name

(2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

(2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide

InChI

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4-,7-6+,11-10+

InChI Key

BXOCHUWSGYYSFW-NIYQBQGDSA-N

Isomeric SMILES

C/C=C\C=C\CC/C=C/C(=O)NCC(C)C

Canonical SMILES

CC=CC=CCCC=CC(=O)NCC(C)C

density

0.945-0.947

physical_description

Clear, colourless to yellowish brown oil or semisolid;  sweet aroma with tingling sensation

solubility

Insoluble in water
Soluble (in ethanol)

synonyms

(2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamid
affinin
N-isobutyl-2E-decenamide
spilanthol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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